molecular formula C22H22O3 B14000046 2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione CAS No. 53608-00-7

2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B14000046
CAS No.: 53608-00-7
M. Wt: 334.4 g/mol
InChI Key: BNXHOASWMHXZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione is a complex organic compound known for its versatile applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an indene-1,3-dione core substituted with a hydroxy-dipropan-2-yl-phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione typically involves the condensation of an aromatic aldehyde with indane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters are crucial in industrial production to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield aldehydes or ketones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the indene-1,3-dione core can act as an electron acceptor in various chemical processes. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

53608-00-7

Molecular Formula

C22H22O3

Molecular Weight

334.4 g/mol

IUPAC Name

2-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methylidene]indene-1,3-dione

InChI

InChI=1S/C22H22O3/c1-12(2)17-9-14(10-18(13(3)4)22(17)25)11-19-20(23)15-7-5-6-8-16(15)21(19)24/h5-13,25H,1-4H3

InChI Key

BNXHOASWMHXZOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C=C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.